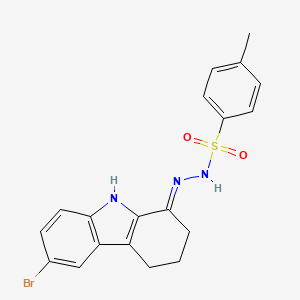
2-amino-1,1,3-triphenyl-1-propanol
説明
2-amino-1,1,3-triphenyl-1-propanol is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.162314293 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardioselective Beta-Blockade
Research by Hoefle et al. (1975) on a series of 1-amino-3-aryloxy-2-propanols, which are closely related to 2-amino-1,1,3-triphenyl-1-propanol, found that these compounds have potential for cardioselective beta-blockade. The study highlighted the structure-activity relationships and identified a compound for clinical trial due to its optimal potency and selectivity (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Synthetic Studies on Oxirane Compounds
A study by Suami, Uchida, and Umezawa (1956) conducted ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, a compound similar to this compound. This research led to the synthesis of 1-phenyl-1-amino-2, 3-propanediol and several derivatives, underlining the compound's significance in synthetic chemistry (Suami, Uchida, & Umezawa, 1956).
Spectroscopic Characterization in Coordination Chemistry
Enamullah (2010) characterized complexes formed by the interaction of 2-amino-1-phenyl-ethanol (a derivative of this compound) with cobalt and other agents. This study is pivotal in understanding the coordination chemistry and spectroscopic properties of such complexes (Enamullah, 2010).
Catalysis in Organic Synthesis
Research by Kanemasa et al. (2000) synthesized enantiopure 2-amino-3,3-diphenyl-1-propanol, a variant of the compound , and demonstrated its application in catalyzing Diels-Alder reactions, a crucial reaction in organic synthesis (Kanemasa, Adachi, Yamamoto, & Wada, 2000).
Hydrogen Bonding and Polymorphism Studies
Podjed and Modec (2022) examined salts formed by reacting amino alcohols like 2-amino-1-butanol and 2-amino-2-methyl-1-propanol with quinaldinic acid. The study revealed insights into hydrogen bonding and polymorphism, pertinent to the understanding of molecular interactions and crystal structures (Podjed & Modec, 2022).
Beta-Adrenoceptor Stimulant Properties
Barlow, Main, and Snow (1981) explored the beta-adrenoceptor stimulant properties of compounds similar to this compound. Their findings contribute to the understanding of the cardiac stimulant potential of these compounds (Barlow, Main, & Snow, 1981).
Multicomponent Synthesis in Organic Chemistry
Ramadoss, Kiyani, and Mansoor (2017) used triphenylphosphine to catalyze the synthesis of 2-amino-3-cyano-6-methyl-4-aryl-4H-pyran-5-ethylcarboxylate derivatives, demonstrating the compound's utility in organic synthesis (Ramadoss, Kiyani, & Mansoor, 2017).
Vibrational Analysis and Structural Implications
Fausto, Cacela, and Duarte (2000) conducted a study on isolated and aggregated 2-amino-1-propanol, closely related to this compound, using spectroscopy and molecular orbital calculations. This research provides insights into the molecular structure and vibrational characteristics of such compounds (Fausto, Cacela, & Duarte, 2000).
特性
IUPAC Name |
2-amino-1,1,3-triphenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBDYRXZGBOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[5-(hydroxymethyl)-2-furoyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5981380.png)
![(1S*,4S*)-2-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5981388.png)

![2-({2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-methyl-2-oxoethyl}thio)-6-methylpyrimidin-4(3H)-one](/img/structure/B5981406.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5981411.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5981412.png)
![4-{6-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B5981431.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5981436.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B5981439.png)
![N-[4-(1-pyrrolidinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5981447.png)
![2-(dimethylamino)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5981454.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B5981470.png)
